4-Bromo-6-chloroquinazolin-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4BrClN2O |
|---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
4-bromo-6-chloro-3H-quinazolin-2-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-7-5-3-4(10)1-2-6(5)11-8(13)12-7/h1-3H,(H,11,12,13) |
InChI Key |
SUAJUVIFUYHPSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)NC(=C2C=C1Cl)Br |
Origin of Product |
United States |
Chemical Properties and Reactivity of 4 Bromo 6 Chloroquinazolin 2 Ol
The chemical properties and reactivity of 4-Bromo-6-chloroquinazolin-2-ol are largely dictated by the interplay of the quinazoline (B50416) core, the hydroxyl group, and the two halogen substituents.
Spectroscopic and Crystallographic Data of 4 Bromo 6 Chloroquinazolin 2 Ol
While specific experimental data for 4-Bromo-6-chloroquinazolin-2-ol is not available in the searched literature, its expected spectroscopic and crystallographic properties can be predicted based on data from analogous compounds. tandfonline.commdpi.com
Theoretical and Computational Chemistry Investigations of 4 Bromo 6 Chloroquinazolin 2 Ol
Quantum Mechanical Studies
Quantum mechanical studies are fundamental to elucidating the behavior of molecules at the atomic and subatomic levels. These computational methods solve the Schrödinger equation, or its density-based equivalent in DFT, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) Calculations for Electronic Structure
DFT is a powerful computational method used to investigate the electronic properties of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is widely used for its balance of accuracy and computational cost. For a hypothetical study on 4-Bromo-6-chloroquinazolin-2-ol, DFT calculations would provide a wealth of information.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species.
Without specific research on this compound, no data table for its HOMO-LUMO energies can be provided.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface visualizes the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, one would expect negative potentials around the oxygen and nitrogen atoms and the chlorine atom, with positive potentials near the hydrogen atoms.
As no specific MEP analysis for this compound has been published, a visual representation or data cannot be generated.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify charge transfer interactions between filled donor and empty acceptor orbitals, which are crucial for understanding delocalization effects and intramolecular interactions.
A data table detailing the NBO analysis of this compound cannot be compiled due to a lack of available research.
Theoretical vibrational frequency analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra. This correlation between theoretical and experimental data helps to confirm the molecular structure and understand the nature of its chemical bonds.
Specific vibrational frequency data for this compound is not available to be presented in a table.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface as a function of these rotations, computational methods can identify the most stable conformers (energy minima) and the transition states between them. For a molecule with rotatable bonds, such as the hydroxyl group in this compound, this analysis would reveal its preferred three-dimensional structure.
Due to the absence of specific studies, the conformational analysis and energy landscape of this compound remain uncharacterized.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its structural stability and dynamic properties in a simulated biological environment.
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal structure. mdpi.combohrium.comnih.govnih.govresearchgate.net This analysis maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between atoms.
For a compound like this compound, Hirshfeld analysis would likely reveal a variety of intermolecular interactions. Based on studies of other quinazolinone derivatives, the most significant contributions to the Hirshfeld surface are typically from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and oxygen-hydrogen (O···H) contacts. nih.govresearchgate.net The presence of bromine and chlorine atoms would also introduce halogen bonding (X···O/N/C) and other van der Waals interactions, which play a crucial role in the crystal packing.
A breakdown of typical intermolecular contacts observed in related quinazolinone derivatives is presented in the table below:
| Interaction Type | Typical Contribution to Hirshfeld Surface |
| H···H | 35-45% |
| C···H/H···C | 10-25% |
| O···H/H···O | 15-20% |
| Halogen Contacts (Br/Cl) | 5-15% |
| N···H/H···N | 2-8% |
This data is representative of findings from Hirshfeld analyses of various quinazolinone derivatives and provides an estimation of the expected interactions for this compound.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. tandfonline.comnih.govbiointerfaceresearch.com
To build a QSAR/QSPR model for this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure and electronics. Common descriptors for quinazoline (B50416) derivatives include:
Steric descriptors: Molecular weight, volume, and surface area, which describe the size and shape of the molecule.
Electronic descriptors: Dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO), which relate to the molecule's reactivity and ability to participate in electrostatic interactions. semanticscholar.org
Hydrophobic descriptors: LogP, which measures the hydrophobicity of the compound and its ability to cross cell membranes.
Topological descriptors: Connectivity indices that describe the branching and connectivity of atoms within the molecule.
The bromine and chlorine atoms in this compound would significantly contribute to these descriptors, particularly influencing its electronic and hydrophobic properties.
Once the descriptors are calculated for a series of related quinazoline compounds, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to develop a mathematical model. nih.gov This model takes the form of an equation that relates the descriptors to the observed biological activity (e.g., IC50 values for enzyme inhibition).
For this compound, a QSAR model could predict its potential as an inhibitor for a specific enzyme target. The model would highlight which structural features (represented by the descriptors) are most important for its activity. For example, a model might show that the presence of a halogen at the 6-position and a hydroxyl group at the 2-position are critical for high inhibitory potency. nih.gov
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov This method is widely used to understand the binding mode of potential drug candidates and to screen virtual libraries of compounds.
For this compound, molecular docking studies can be performed to investigate its potential to bind to various protein targets. Quinazoline derivatives are known to inhibit a range of enzymes, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov
A typical docking study would involve placing the 3D structure of this compound into the active site of a target protein. The docking algorithm would then explore different binding poses and score them based on the predicted binding affinity. The results would reveal the key interactions between the compound and the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The presence of the bromo and chloro substituents could lead to specific halogen bonding interactions with the protein, potentially enhancing its binding affinity and selectivity. nih.gov
The following table lists potential protein targets for quinazoline derivatives and the key interacting residues often identified in docking studies:
| Protein Target | Common Interacting Residues | Type of Interaction |
| EGFR | Met793, Thr790, Asp855 | Hydrogen bonds, hydrophobic interactions |
| VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen bonds, hydrophobic interactions |
| Dihydrofolate Reductase (DHFR) | Ile7, Phe31, Ser59 | Hydrogen bonds, pi-pi stacking |
This table provides examples of protein targets for quinazoline derivatives and is not exhaustive.
Elucidation of Binding Modes with Model Biological Targets for Mechanistic Insights
To understand the potential therapeutic applications of this compound, computational docking studies can be employed to predict its binding orientation and affinity with various biological targets. These simulations provide a three-dimensional representation of the ligand-receptor complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that are crucial for molecular recognition and biological activity.
For instance, quinazoline derivatives are known to target a range of enzymes and receptors. A hypothetical docking study of this compound with a model kinase, a common target for this class of compounds, could reveal the following interactions:
Hydrogen Bonding: The hydroxyl group at the C2 position and the nitrogen atoms within the quinazoline ring are potential hydrogen bond donors and acceptors, respectively. These could form crucial hydrogen bonds with amino acid residues in the active site of a kinase, such as the hinge region, which is a common binding motif for kinase inhibitors.
Halogen Bonding: The bromine atom at the C4 position and the chlorine atom at the C6 position can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in drug design. These halogen bonds could form with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains.
Hydrophobic Interactions: The bicyclic quinazoline core provides a significant hydrophobic surface that can engage in van der Waals and pi-stacking interactions with nonpolar amino acid residues in the binding pocket.
These predicted binding modes offer a structural basis for the compound's potential mechanism of action and can guide the rational design of more potent and selective analogs.
Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)
Following molecular docking, more rigorous computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the this compound-protein complex. These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation.
The binding free energy (ΔG_bind) is typically calculated using the following equation:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Where:
G_complex is the total free energy of the protein-ligand complex.
G_receptor is the total free energy of the protein.
G_ligand is the total free energy of the ligand.
Each of these terms is further broken down into enthalpic (molecular mechanics energy, solvation energy) and entropic contributions. While computationally more demanding than docking scores, MM/PBSA and MM/GBSA provide a more accurate prediction of binding affinity and can be used to rank different ligands or binding poses.
A hypothetical MM/GBSA calculation for the binding of this compound to a model kinase might yield the energy components shown in the table below.
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 30.8 |
| Nonpolar Solvation Energy | -5.1 |
| Total Binding Free Energy (ΔG_bind) | -40.0 |
Note: This is a hypothetical data table for illustrative purposes.
In Silico ADME/T Prediction Methodologies
The success of a drug candidate is not solely dependent on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (T). In silico ADME/T prediction models are valuable tools in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound.
Various computational models can be used to predict the ADME/T properties of this compound based on its chemical structure. These predictions can include:
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | May have moderate cell membrane permeability. |
| Distribution | ||
| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system. |
| Plasma Protein Binding | High | May have a long duration of action. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |
| Toxicity | ||
| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. |
| Mutagenicity (Ames test) | Non-mutagenic | Low risk of causing genetic mutations. |
Note: This is a hypothetical data table for illustrative purposes.
These in silico predictions help to identify potential liabilities of a compound early in the drug development process, allowing for modifications to be made to improve its drug-like properties.
Investigation of Advanced Material Properties
Beyond its potential biological applications, the unique electronic structure of this compound makes it a candidate for investigation in materials science. Computational methods can be employed to predict its photophysical and nonlinear optical properties.
Photophysical Properties (e.g., absorption and emission)
Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption and emission spectra of this compound. These calculations provide insights into the electronic transitions responsible for light absorption and emission, which are crucial for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.
The predicted photophysical properties could include:
| Property | Predicted Value |
| Maximum Absorption Wavelength (λ_max) | 340 nm |
| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ |
| Maximum Emission Wavelength (λ_em) | 420 nm |
| Fluorescence Quantum Yield (Φ_F) | 0.3 |
Note: This is a hypothetical data table for illustrative purposes.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials have applications in technologies such as optical switching, data storage, and frequency conversion. The NLO properties of a molecule are related to its response to a strong electromagnetic field, such as that from a laser. Computational chemistry can be used to calculate the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response of a molecule.
The presence of electron-donating (hydroxyl) and electron-withdrawing (halogen) groups on the quinazoline scaffold suggests that this compound may possess significant NLO properties. Theoretical calculations could provide the following NLO parameters:
| NLO Property | Predicted Value (a.u.) |
| First Hyperpolarizability (β) | 5.0 x 10⁻³⁰ esu |
| Second Hyperpolarizability (γ) | 2.0 x 10⁻³⁶ esu |
Note: This is a hypothetical data table for illustrative purposes.
These theoretical predictions can guide the synthesis and experimental validation of new materials with tailored optical properties.
Research Applications and Future Directions for 4 Bromo 6 Chloroquinazolin 2 Ol in Chemical Research
Role as a Privileged Scaffold in New Chemical Entity Design
In drug discovery, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govresearchgate.net The quinazolinone nucleus, and specifically its 2,3-dihydroquinazolin-4(1H)-one (DHQ) variant, is widely recognized as such a scaffold. nih.govresearchgate.net This privileged nature allows medicinal chemists to generate libraries of compounds based on this central core for screening against various receptors and enzymes, significantly accelerating the discovery of new therapeutic agents. nih.gov The 4-Bromo-6-chloroquinazolin-2-ol molecule is an embodiment of this principle, offering a pre-functionalized core ripe for elaboration into novel chemical entities with a wide spectrum of potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govptfarm.plbiomedpharmajournal.org
The strategic placement of two different halogen atoms on the this compound scaffold makes it an exceptionally useful building block for constructing complex molecular architectures. The bromine and chlorine substituents provide orthogonal reactivity, allowing for selective, stepwise modifications. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in common transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This differential reactivity allows chemists to first perform a reaction at the 4-position (bromo) and then subsequently modify the 6-position (chloro), or vice versa, by carefully choosing the catalytic system.
This step-wise functionalization is critical for the directed synthesis of intricately substituted quinazolinones. For instance, research on related 6-bromo quinazolinone derivatives has shown their utility as key intermediates. nih.gov Starting from a 6-bromo-2-mercaptoquinazolinone core, scientists have successfully introduced a variety of substituents at the 2-position to create libraries of potential anticancer agents. nih.govnih.gov Similarly, studies on 4,6-disubstituted quinazolines demonstrate how the core structure can be systematically built upon to explore structure-activity relationships. nih.gov The presence of halogens is fundamental to this strategy, serving as essential anchor points for diversification.
Table 1: Potential Cross-Coupling Reactions at Halogenated Sites
| Reaction Name | Reagent Type | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki Coupling | Boronic acid/ester | C-C | Pd(PPh₃)₄, Pd(OAc)₂ |
| Sonogashira Coupling | Terminal alkyne | C-C (alkyne) | Pd/Cu co-catalyst |
| Buchwald-Hartwig | Amine | C-N | Palladium complexes with specialized phosphine (B1218219) ligands |
Molecular probes are specialized small molecules designed to study and manipulate biological processes within the native cellular environment. mskcc.org They are indispensable tools in chemical biology for identifying protein targets, elucidating reaction mechanisms, and visualizing cellular events. mskcc.orgchemicalprobes.org A molecular probe typically consists of a core scaffold that recognizes a biological target, a linker, and a reporter tag (e.g., a fluorophore, a biotin (B1667282) tag for affinity purification, or a radioactive isotope for imaging). mskcc.org
While direct applications of this compound as a molecular probe have not been extensively reported, its structure is highly amenable to such development. The reactive halogen sites are ideal handles for conjugating reporter groups. For example, a fluorescent dye could be attached via a Suzuki or Sonogashira coupling at the 4- or 6-position to create a probe for fluorescence microscopy or flow cytometry. Alternatively, a biotin molecule could be introduced, allowing researchers to perform affinity pull-down experiments to identify the protein binding partners of the quinazolinone scaffold. Given the broad biological activities of quinazolinone derivatives, such probes would be invaluable for deconvoluting their mechanisms of action at a molecular level.
Contribution to Synthetic Methodology Development
The synthesis and derivatization of heterocyclic compounds like this compound are central to organic chemistry. This molecule serves not only as a precursor to potentially valuable compounds but also as a substrate for the development and refinement of new synthetic methods.
The dual halogenation of this compound makes it an excellent platform for exploring the regioselectivity and efficiency of novel catalytic systems. Chemists can use this substrate to test the limits of new palladium, copper, or nickel catalysts designed for C-C, C-N, and C-O bond formation. For example, developing a catalytic system that can selectively activate the C-Cl bond in the presence of the C-Br bond (or vice versa) is a significant challenge in synthetic chemistry. This molecule provides a perfect testbed for such an investigation. Research on related quinoline (B57606) compounds, such as 6-bromo-4-iodoquinoline, has demonstrated the power of sequential, regioselective palladium-catalyzed reactions to build molecular diversity. researchgate.net A patent for a related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, describes a one-pot synthesis using a copper catalyst, highlighting the ongoing innovation in synthetic pathways for this class of molecules. google.com
There is a continuous drive in chemical synthesis to develop protocols that are not only high-yielding but also environmentally benign, a principle known as "green chemistry." nih.gov Traditional methods for synthesizing quinazolinones often required harsh conditions, toxic reagents, and volatile organic solvents. researchgate.net Recent research has focused on overcoming these limitations. The development of synthetic strategies for the quinazolinone core has seen a clear evolution towards greener alternatives, such as using water as a reaction medium or employing non-toxic and inexpensive catalysts like molecular iodine. nih.gov Synthesizing this compound and its derivatives using these modern approaches—for example, through one-pot, multi-component reactions under mild conditions—contributes to the broader goal of making organic synthesis more sustainable and cost-effective for both academic research and industrial production. google.com
Advanced Materials Science Applications (e.g., organic electronics, sensors)
The application of organic compounds in materials science has led to significant technological advancements. researchgate.net The properties that make this compound a valuable scaffold in medicinal chemistry—its rigid, aromatic, and functionalizable structure—also make it a promising candidate for applications in advanced materials.
The extended π-conjugated system of the quinazolinone ring is a key feature for applications in organic electronics. Aromatic heterocyclic compounds are the fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and organic field-effect transistors (OFETs). researchgate.net A related compound, 4-Bromo-6-fluoroquinoline, has been noted for its potential use in preparing dyes for OLEDs and solar cells. ossila.com By analogy, the this compound core can be chemically modified through its halogen handles to tune its electronic and photophysical properties, such as its absorption and emission wavelengths, making it a potential precursor for new organic semiconductor materials.
Furthermore, the quinazolinone scaffold can be functionalized to create chemosensors. By attaching a receptor unit that selectively binds to a specific ion or molecule, and a chromophore or fluorophore that signals the binding event, a sensor molecule can be constructed. Research on a bromo-substituted benzothiazole (B30560) demonstrated its use as the core for an azo dye that could detect copper and palladium ions spectrophotometrically. researchgate.net The this compound framework could similarly be elaborated into novel sensor materials for environmental monitoring, industrial process control, or diagnostic applications.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,3-Dihydroquinazolin-4(1H)-one (DHQ) |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one |
| 7-Bromo-6-chloro-4(3H)-quinazolinone |
| 4-Bromo-6-fluoroquinoline |
| 6-Bromo-4-iodoquinoline |
| 2-Amino-6-bromobenzothiazole |
| Copper(II) |
| Palladium(II) |
| Cisplatin |
| Erlotinib |
| Doxorubicin |
| Formamidine acetate |
Unexplored Reactivity and Derivatization Pathways
The chemical architecture of this compound is rich with possibilities for selective modification. The presence of two distinct halogen atoms at positions 4 and 6, along with the hydroxyl group at position 2, offers a playground for organic chemists. While direct research on this specific molecule is limited, the known reactivity of the quinazolinone core allows for the extrapolation of several promising, yet largely unexplored, derivatization pathways.
One of the most evident but underexplored areas is the differential reactivity of the bromo and chloro substituents. Generally, a bromo group is a better leaving group than a chloro group in nucleophilic aromatic substitution reactions. This inherent difference could be exploited for selective, stepwise functionalization. For instance, a mild nucleophilic substitution could potentially replace the bromine at position 4, leaving the chlorine at position 6 intact. This would open the door to a host of derivatives where position 4 is modified with various amines, thiols, or alkoxides, while position 6 remains available for subsequent, more forcing, reactions. The synthesis of quinazolinone-based amides and thiol analogues has been reported for similar structures, suggesting the feasibility of this approach. nih.govmdpi.com
Furthermore, the 2-ol (or its tautomeric 2-oxo form) presents another handle for derivatization. O-alkylation or O-acylation could be explored to introduce a variety of side chains. The synthesis of quinazolinone derivatives often involves modifications at this position, highlighting its importance in modulating biological activity. nih.gov The interplay between the reactivity at the 2-position and the halogenated positions has not been systematically studied for this specific compound. For example, the electronic nature of the substituent at the 2-position could influence the reactivity of the halogens at positions 4 and 6, a hypothesis that remains to be experimentally verified.
Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, represent a significant and largely untapped opportunity for this molecule. The bromo and chloro substituents are ideal handles for such transformations, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. The selective coupling at the more reactive 4-bromo position could be achieved under carefully controlled conditions, leading to a diverse array of novel compounds with potentially interesting biological profiles. The presence of a halogen at the 6-position of the quinazoline (B50416) ring has been shown to improve the anticancer effects of some derivatives, making this an attractive area for exploration. nih.gov
Below is a table summarizing potential unexplored derivatization pathways for this compound:
| Reactive Site | Potential Reaction Type | Potential Reagents | Potential Outcome |
| 4-Bromo | Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | Selective functionalization at position 4 |
| 4-Bromo | Suzuki Coupling | Arylboronic acids, Palladium catalyst | Introduction of aryl groups at position 4 |
| 4-Bromo | Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Introduction of alkynyl groups at position 4 |
| 6-Chloro | Nucleophilic Aromatic Substitution | Stronger nucleophiles, harsher conditions | Functionalization at position 6 |
| 2-ol | O-Alkylation / O-Acylation | Alkyl halides, Acyl chlorides | Introduction of side chains at position 2 |
Integration of Artificial Intelligence and Machine Learning in Compound Research
The exploration of the chemical space around this compound can be significantly accelerated and enhanced through the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can address several challenges in traditional chemical research, from predicting reaction outcomes to designing novel molecules with desired properties. preprints.orgpreprints.org
Predicting Unexplored Reactivity:
One of the primary applications of AI in this context is the prediction of reaction outcomes and the identification of optimal reaction conditions. chemcopilot.comrjptonline.org For a molecule with multiple reactive sites like this compound, AI models trained on large datasets of chemical reactions can predict the regioselectivity of a reaction, anticipating which halogen is more likely to react under specific conditions. preprints.org This can save significant experimental time and resources by prioritizing the most promising synthetic routes. For instance, ML algorithms could be employed to predict the feasibility and yield of various cross-coupling reactions at both the 4- and 6-positions, guiding the synthetic chemist towards the most efficient pathway.
Designing Novel Derivatives with Desired Properties:
Beyond predicting reactivity, AI and ML are powerful tools for de novo drug design. scispace.com Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on libraries of known bioactive molecules to generate novel chemical structures. By providing the this compound scaffold as a starting point, these models could propose a vast array of derivatives with a high likelihood of possessing a desired biological activity, such as kinase inhibition or antimicrobial effects. scispace.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) models, a classical application of machine learning in chemistry, can also be developed for quinazolinone derivatives. nih.gov By training a model on a dataset of known quinazolinones and their biological activities, it would be possible to predict the activity of newly designed derivatives of this compound before they are synthesized. This predictive power allows for the prioritization of synthetic targets with the highest probability of success.
Accelerating the Research Cycle:
The integration of AI and ML into the research workflow for this compound can create a synergistic cycle of prediction, synthesis, and testing. AI models can propose novel derivatives, predict their properties and synthetic routes, and then the most promising candidates can be synthesized and biologically evaluated. The experimental data from these evaluations can then be fed back into the models to improve their predictive accuracy for the next generation of compounds. This iterative process has the potential to dramatically accelerate the pace of discovery.
The following table outlines how AI and ML can be integrated into the research of this compound:
| AI/ML Application | Specific Task for this compound | Potential Impact |
| Reaction Prediction | Predict regioselectivity of nucleophilic substitution and cross-coupling reactions. | Reduced number of trial-and-error experiments, optimized reaction conditions. |
| De Novo Design | Generate novel derivatives with predicted biological activity based on the quinazolinone scaffold. | Expansion of the chemical space with potentially more potent and selective compounds. |
| QSAR Modeling | Predict the biological activity of virtual derivatives before synthesis. | Prioritization of synthetic efforts on the most promising candidates. |
| Virtual Screening | Screen large virtual libraries of compounds for potential binding to a specific biological target. | Identification of novel lead compounds with a higher probability of success. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-6-chloroquinazolin-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation and cyclization of precursor quinazoline derivatives. For example, bromine and chlorine substituents can be introduced via nucleophilic aromatic substitution or Pd-catalyzed coupling reactions. Key parameters include:
- Temperature : Maintain 80–100°C during cyclization to prevent side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .
- Purification : Recrystallize using ethanol or ethyl acetate to isolate the product with >95% purity. Monitor reaction progress via TLC (cyclohexane:ethyl acetate, 2:1) .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., bromine at C4, chlorine at C6) and hydroxyl group presence.
- HPLC : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% ideal for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHBrClNO) .
Q. What biological targets are commonly associated with quinazoline derivatives like this compound?
- Methodological Answer : Quinazolines often inhibit kinases (e.g., EGFR, VEGFR) or enzymes like dihydrofolate reductase. For preliminary screening:
- Conduct in vitro kinase assays with ATP-binding pocket analysis.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- Cross-Validation : Combine -NMR with -NMR and 2D techniques (COSY, HSQC) to resolve overlapping signals.
- X-ray Crystallography : If single crystals are obtainable, use SHELXL for structure refinement (e.g., space group determination, thermal parameter adjustment) .
- Statistical Analysis : Apply principal component analysis (PCA) to compare batch-to-batch spectral variations .
Q. What strategies optimize regioselectivity in halogenation reactions for quinazoline derivatives?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromine/chlorine to specific positions.
- Catalytic Systems : Use Cu(I)-mediated Ullmann coupling for C-Br bond formation at electron-deficient positions.
- Kinetic Control : Lower reaction temperatures (0–25°C) favor meta-halogenation over para-substitution .
Q. How should researchers design experiments to elucidate the mechanism of action (MoA) of this compound?
- Methodological Answer :
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Cellular Assays : Use siRNA knockdown or CRISPR-Cas9 to validate target gene dependency.
- Metabolomics : Track downstream metabolic changes via LC-MS profiling after compound treatment .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate IC values.
- ANOVA with Tukey’s Test : Compare compound efficacy across cell lines (e.g., cancer vs. normal).
- Synergy Analysis : Use Chou-Talalay combination index (CI) for drug-combination studies .
Q. How can crystallographic data from SHELX programs improve structural insights?
- Methodological Answer :
- Refinement Protocols : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks.
- ORTEP Visualization : Generate 3D molecular diagrams to assess steric effects of bromine/chlorine substituents .
Contradiction Management
Q. How to address discrepancies in biological activity between synthetic batches?
- Methodological Answer :
- Purity Reassessment : Re-analyze batches via HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts).
- Bioactivity Profiling : Repeat assays with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).
- Stability Studies : Test compound degradation under storage conditions (e.g., light, humidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
